2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride
Overview
Description
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound is typically a liquid with a transparent to light brown color .
Scientific Research Applications
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Preparation Methods
The synthesis of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride involves the sulfonylation of 2,4-difluoro-5-methylbenzene. One common method includes the reaction of 2,4-difluoro-5-methylbenzene with chlorosulfonic acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it acts as a sulfonyl chloride reagent.
Common reagents used in these reactions include bases like 1,4-diazabicyclo[2.2.2]octane and solvents such as tetrahydrofuran and acetonitrile . Major products formed from these reactions include various sulfonamide and sulfonate derivatives .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is exploited in various chemical and biological applications to modify and study target molecules .
Comparison with Similar Compounds
2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2,5-Difluoro-4-methylbenzene-1-sulfonyl chloride: Similar in structure but with different fluorine and methyl group positions.
2,4-Difluorobenzenesulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
The unique positioning of the fluorine atoms and the methyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2,4-difluoro-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWNCRFCWGHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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